molecular formula C10H14BrN3 B1401907 2-bromo-N-(piperidin-1-yl)pyridin-4-amine CAS No. 1713163-39-3

2-bromo-N-(piperidin-1-yl)pyridin-4-amine

Cat. No.: B1401907
CAS No.: 1713163-39-3
M. Wt: 256.14 g/mol
InChI Key: XWGDTRGVVJRLNU-UHFFFAOYSA-N
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Description

2-bromo-N-(piperidin-1-yl)pyridin-4-amine is a heterocyclic organic compound that features a bromine atom, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine typically involves the bromination of N-(piperidin-1-yl)pyridin-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(piperidin-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, or alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridin-4-amines with various functional groups replacing the bromine atom.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include the corresponding amines or other reduced forms.

Scientific Research Applications

2-bromo-N-(piperidin-1-yl)pyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-1-yl)pyridin-4-amine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-chloro-N-(piperidin-1-yl)pyridin-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    2-fluoro-N-(piperidin-1-yl)pyridin-4-amine: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions.

Uniqueness

2-bromo-N-(piperidin-1-yl)pyridin-4-amine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various pharmaceutical and organic compounds.

Properties

IUPAC Name

2-bromo-N-piperidin-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-10-8-9(4-5-12-10)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGDTRGVVJRLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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